molecular formula C5H8FN3 B13631523 3-Ethyl-4-fluoro-1H-pyrazol-5-amine

3-Ethyl-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B13631523
M. Wt: 129.14 g/mol
InChI Key: JSPSWHDHHBHHET-UHFFFAOYSA-N
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Description

3-Ethyl-4-fluoro-1H-pyrazol-5-amine is a pyrazole derivative characterized by an ethyl group at position 3, a fluorine atom at position 4, and an amine group at position 5 of the pyrazole ring. Pyrazole-based compounds are widely studied due to their versatility in medicinal chemistry, agrochemicals, and materials science.

Key Physicochemical Properties (if available):

  • Molar Mass: ~137.14 g/mol (calculated).

Note: A closely related compound, 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS: 1226221-27-7), is documented in , but it differs structurally by featuring a 4-fluorophenyl substituent at position 1 instead of a fluorine atom directly on the pyrazole ring .

Properties

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

5-ethyl-4-fluoro-1H-pyrazol-3-amine

InChI

InChI=1S/C5H8FN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9)

InChI Key

JSPSWHDHHBHHET-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-fluoro-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with 4-fluorobenzoyl chloride, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production methods for 3-Ethyl-4-fluoro-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-fluoro-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and pyrazole oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Ethyl-4-fluoro-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Ethyl-4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following pyrazole derivatives are compared based on substituent patterns and available

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
3-Ethyl-4-fluoro-1H-pyrazol-5-amine 3-Ethyl, 4-F, 5-NH₂ C₅H₈FN₃ 137.14 (calc.) Direct fluorine on pyrazole ring
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 1-(4-Fluorophenyl), 3-Ethyl, 5-NH₂ C₁₁H₁₂FN₃ 205.23 Fluorine on aromatic substituent
3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine 1-(5-Fluoropyridinyl), 3-Cl, 4-NH₂ C₈H₇ClFN₅ 227.62 (calc.) Fluoropyridinyl group, chlorine at C3
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1-Me, 3-Ethyl, 4-NH₂, 5-OEt C₈H₁₅N₃O 169.22 Ethoxy group at C5, no fluorine

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